molecular formula C12H14ClF3N2O3 B1452398 3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220020-52-9

3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No.: B1452398
CAS No.: 1220020-52-9
M. Wt: 326.7 g/mol
InChI Key: KDVHXTYKJBGIGR-UHFFFAOYSA-N
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Description

“3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H14ClF3N2O3 . It is a derivative of 2-Nitro-4-(trifluoromethyl)phenol, which is the major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The trifluoromethyl group and the nitro group are both electron-withdrawing, which can influence the reactivity of the molecule .

Scientific Research Applications

Applications in Drug Discovery

The compound 3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride is closely related to pyrrolidine derivatives, which are significantly utilized in medicinal chemistry. Pyrrolidine, a five-membered nitrogen heterocycle, is widely employed by medicinal chemists for developing treatments for human diseases. This interest stems from its saturated scaffold, which allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributes to stereochemistry, and increases three-dimensional coverage—enhancing target selectivity through the phenomenon called “pseudorotation” (Li Petri et al., 2021). This review highlights the versatility of the pyrrolidine ring and its derivatives, including the target compound, in drug discovery, demonstrating their potential in generating novel biologically active compounds.

Role in Photoreactivity and Applications

Ortho-nitrobenzylpyridines, which share structural similarities with the compound , exhibit significant photochromic activity. This activity in the solid state results from the intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the ortho-nitro group. Such compounds, including derivatives of nitrobenzylpyridines, offer potential applications in photon-based electronics due to favorable properties like small structural change during photoreactions and inherent polystability (Naumov, 2006). This suggests the potential utility of this compound in developing photoresponsive materials.

Anticorrosive Applications

Quinoline derivatives, similar in structure to the target compound, have been identified as effective anticorrosive agents. These derivatives, particularly those with nitro substituents, can adsorb and form highly stable chelating complexes with surface metallic atoms, showcasing their potential as anticorrosive materials. This is attributed to their high electron density, which facilitates coordination bonding with metal surfaces (Verma et al., 2020). The structural features of this compound may therefore lend itself to applications in protecting metals from corrosion.

Environmental Considerations

The compound's structural components, specifically the nitro and trifluoromethyl groups, relate to environmental fate and effects studies. Compounds like TFM, with trifluoromethyl and nitro groups, have been used in environmental applications with minimal long-term risk, suggesting the potential environmental compatibility of our target compound. TFM, for example, has been employed in controlling sea lamprey populations with transient environmental effects, highlighting the possibility of using similar compounds in environmental management practices with minimal ecological impact (Hubert, 2003).

Future Directions

The future directions for research on “3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various industries .

Properties

IUPAC Name

3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)9-1-2-11(10(5-9)17(18)19)20-7-8-3-4-16-6-8;/h1-2,5,8,16H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHXTYKJBGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-52-9
Record name Pyrrolidine, 3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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